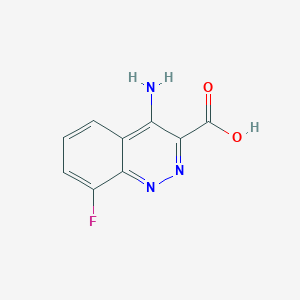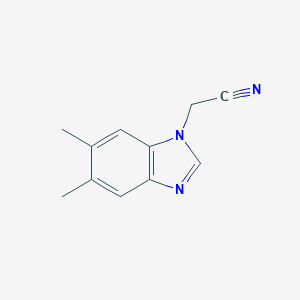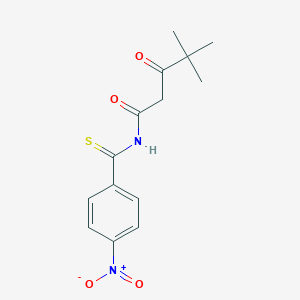
Pentanamide, 4,4-dimethyl-N-((4-nitrophenyl)thioxomethyl)-3-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamide, 4,4-dimethyl-N-((4-nitrophenyl)thioxomethyl)-3-oxo- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DTNM, and it has been synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
DTNM has been extensively studied for its potential applications in scientific research. One of the most promising applications of DTNM is in the field of cancer research. DTNM has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of DTNM is not fully understood. However, it is believed that DTNM inhibits the activity of enzymes involved in the biosynthesis of fatty acids, which are essential for the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
DTNM has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, DTNM has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the activity of certain enzymes involved in lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTNM has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. However, there are also some limitations to its use. DTNM is a reactive compound and can be difficult to handle. It is also relatively unstable and can decompose over time.
Direcciones Futuras
There are a number of future directions for research on DTNM. One area of research is the development of new cancer therapies based on DTNM. Another area of research is the development of new methods for synthesizing DTNM and related compounds. Additionally, there is a need for further research into the mechanism of action of DTNM and its biochemical and physiological effects.
Métodos De Síntesis
DTNM can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-nitrobenzyl chloride with 4,4-dimethyl-3-oxopentanenitrile in the presence of a base. This reaction results in the formation of a thioester intermediate, which is then reduced using a reducing agent to yield DTNM.
Propiedades
Número CAS |
178408-11-2 |
|---|---|
Nombre del producto |
Pentanamide, 4,4-dimethyl-N-((4-nitrophenyl)thioxomethyl)-3-oxo- |
Fórmula molecular |
C14H16N2O4S |
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
4,4-dimethyl-N-(4-nitrobenzenecarbothioyl)-3-oxopentanamide |
InChI |
InChI=1S/C14H16N2O4S/c1-14(2,3)11(17)8-12(18)15-13(21)9-4-6-10(7-5-9)16(19)20/h4-7H,8H2,1-3H3,(H,15,18,21) |
Clave InChI |
XBSZINYUSOWIOB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=C(C=C1)[N+](=O)[O-] |
Otros números CAS |
178408-11-2 |
Sinónimos |
4,4-dimethyl-N-(4-nitrobenzenecarbothioyl)-3-oxo-pentanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



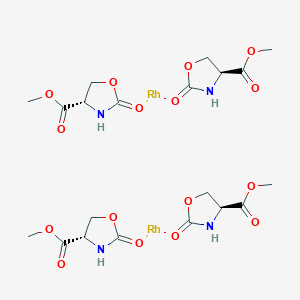
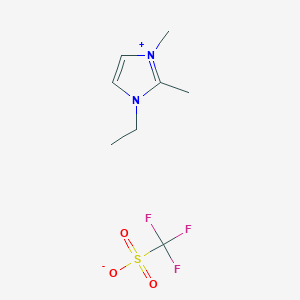

![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)
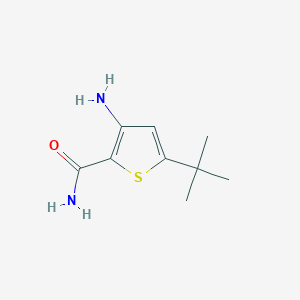
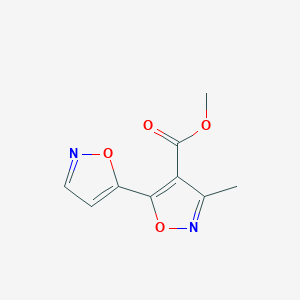
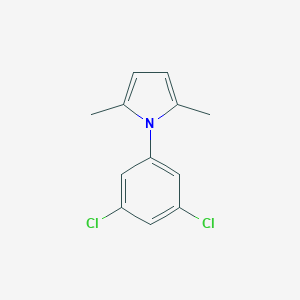
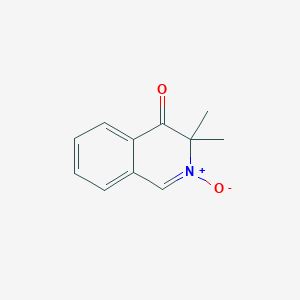
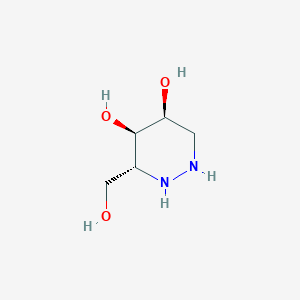
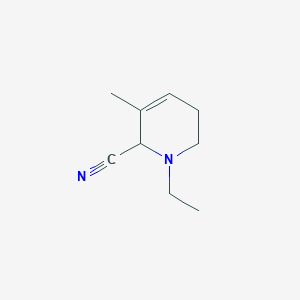
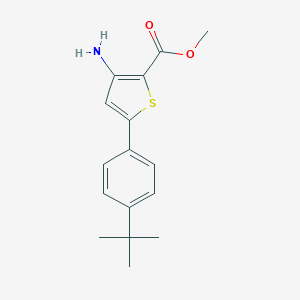
![Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B61792.png)
